(3-(1H-テトラゾール-1-イル)フェニル)(4-((3-ブロモピリジン-2-イル)オキシ)ピペリジン-1-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

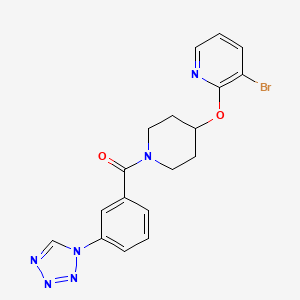

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN6O2 and its molecular weight is 429.278. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物のテトラゾール環は、その抗微生物活性に寄与しています。研究者らは、さまざまな病原体に対する抗菌剤としての可能性を探ってきました。 細菌酵素または細胞壁成分を標的とすることで、薬剤耐性株の対策に役立つ可能性があります .

- 炎症は、さまざまな疾患において重要な役割を果たします。この化合物など、複素環を含む化合物は、その抗炎症作用について研究されています。 その作用機序を理解することで、新規の抗炎症薬の開発につながる可能性があります .

- この化合物のユニークな構造は、癌研究において興味深い候補となっています。研究者らは、腫瘍細胞に対する効果を研究し、抗腫瘍剤としての可能性を探ってきました。 さらなる調査により、その正確なメカニズムと治療用途が明らかになる可能性があります .

- テトラゾール誘導体は、安定な金属錯体を形成することができます。これらの錯体は、薬物送達、イメージング剤、触媒など、生物医学研究で応用されています。 この化合物の配位化学を調査することで、貴重な知見が得られる可能性があります .

- この化合物のような複素環化合物は、工業的な応用があります。これらは、さまざまな産業で広く使用されている銅合金の腐食防止剤として役立ちます。 腐食に対する保護効果を理解することで、材料の耐久性を高めることができます .

- この化合物のトリアゾール部分は、超分子化学に関連しています。研究者らは、他の分子との相互作用、自己組織化挙動、および薬物送達または生体共役における潜在的な応用を探求しています。 安定な錯体を形成する能力は興味深いものです .

抗菌および抗微生物特性

抗炎症効果

抗腫瘍および抗癌研究

金属錯体と生物医学的応用

材料科学と腐食防止

超分子化学と生体共役

生物活性

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound consists of a tetrazole ring linked to a phenyl group, combined with a piperidine moiety that is substituted with a bromopyridine and an ether linkage. The presence of the tetrazole group is significant as it often enhances the biological activity of compounds due to its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of tetrazole-containing compounds exhibit promising anticancer activity. For instance, compounds similar to the one have shown inhibitory effects on cancer cell lines by inducing apoptosis through caspase activation pathways. A notable study demonstrated that tetrazole derivatives could significantly reduce cell viability in various cancer types, suggesting their potential as therapeutic agents .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The tetrazole ring can interact with enzymes or receptors, influencing pathways related to cell growth and apoptosis.

- Binding Affinity : The structural components, particularly the phenyl and piperidine groups, enhance binding affinity to specific biological targets, potentially leading to increased efficacy against cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds has revealed that modifications to the tetrazole and piperidine moieties can significantly impact biological activity. For example:

- Substituents on the Piperidine : Variations in substituents on the piperidine ring have been shown to alter the potency of the compound against cancer cell lines.

- Tetrazole Positioning : The position of the tetrazole group relative to other functional groups also plays a crucial role in determining the compound's overall activity .

Case Studies

Several studies have investigated related compounds, providing insights into their biological activities:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and tested for their anticancer properties. Results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against tumor cells compared to those with electron-donating groups .

- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, demonstrating significant activity in animal models, which may be attributed to their ability to modulate neurotransmitter systems .

- Inhibition of Specific Targets : Research has shown that certain derivatives effectively inhibit specific enzymes involved in cancer progression, such as PARP (Poly ADP-ribose polymerase), highlighting their potential in targeted cancer therapies.

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFRGQFIJJWCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。